molecular formula C3H11NO B8139705 Ammonia isopropylalcohol CAS No. 79771-08-7

Ammonia isopropylalcohol

Cat. No.: B8139705
CAS No.: 79771-08-7
M. Wt: 77.13 g/mol
InChI Key: KQQCTWHSWXCZHB-UHFFFAOYSA-N
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Description

Ammonia-isopropyl alcohol refers to mixtures or solutions containing ammonia (NH₃) and isopropyl alcohol (2-propanol, C₃H₈O), which are utilized in diverse industrial, chemical, and medical applications. For instance, ammonia-isopropyl alcohol mixtures serve as reaction media for depositing silica layers on magnetic nanoparticles and synthesizing TiO₂-based catalysts for isopropyl alcohol conversion . In medical contexts, isopropyl alcohol alone is used as a disinfectant and antiemetic , while ammonia solutions are applied in cleaning agents. The combination of these two chemicals is particularly significant in controlled industrial settings, where their reactivity and solvent properties are harnessed for advanced material synthesis .

Preparation Methods

Synthesis of Ammonia-Isopropyl Alcohol Solutions

Ammonia-isopropyl alcohol solutions are prepared by dissolving gaseous ammonia in anhydrous isopropyl alcohol under controlled conditions. This non-aqueous system is widely used in organic synthesis due to its dual functionality as a base and solvent .

Direct Dissolution Method

The simplest preparation involves bubbling anhydrous ammonia gas through chilled isopropyl alcohol (≤10°C) until saturation is achieved. Key parameters include:

ParameterOptimal RangeEffect on Solubility
Temperature5–15°CHigher solubility at lower temperatures
Pressure1–2 atmAccelerates dissolution kinetics
Alcohol Purity≥99.5% IPAMinimizes side reactions

Industrial-scale systems employ recirculating reactors with cryogenic cooling jackets to maintain low temperatures during NH₃ absorption. The final solution typically contains 10–30% w/w ammonia, depending on application requirements .

Catalytic Synthesis of Isopropanolamines

Isopropanolamines (mono-, di-, and tri-isopropanolamine) are synthesized via the reaction of ammonia with propylene oxide. The CN104761457A patent details a segmented addition process that enhances product selectivity and yield .

Reaction Mechanism and Kinetics

The base-catalyzed ring-opening of propylene oxide follows nucleophilic attack by ammonia:

NH3+C3H6OH2NCH2CH(OH)CH3(Monoisopropanolamine)[1]\text{NH}3 + \text{C}3\text{H}6\text{O} \rightarrow \text{H}2\text{NCH}2\text{CH(OH)CH}3 \quad \text{(Monoisopropanolamine)}

Subsequent reactions produce di- and tri-isopropanolamines through stepwise ethoxylation. The CN104761457A process achieves 85–92% selectivity for target amines by:

  • Using methanol as a non-aqueous catalyst to suppress hydration side reactions .

  • Implementing segmented propylene oxide dosing to control reaction exothermicity .

  • Operating at 20–50°C and 0.1–0.4 MPa to favor primary amine formation .

Industrial Process Configuration (CN104761457A)

The patented method employs a multi-stage reactor and distillation system (Fig. 1):

  • Ammonia Dissolution : Liquid NH₃ is dissolved in methanol (5:1 molar ratio) to form Solution A .

  • Propylene Oxide Addition : Solution A reacts with propylene oxide in a pressurized reactor (0.1–0.2 MPa) at 30–40°C .

  • Recycle Cooling : Reaction mixture is cooled via external heat exchangers and reintroduced through static spray nozzles, enhancing mass transfer .

  • Ammonia Recovery : Flash distillation at 0.8–1.2 MPa removes 90–96% unreacted NH₃ for reuse .

  • Fractional Distillation : Sequential distillation columns isolate mono- (110–130°C), di- (150–170°C), and tri-isopropanolamine (190–210°C) at >99% purity .

Table 1: Comparative Performance of Synthesis Methods

ParameterConventional Aqueous ProcessCN104761457A Process
Energy ConsumptionHigh (dehydration required)Reduced by 40%
Byproduct Formation15–20% propylene glycol<5%
Product Selectivity70–75%85–92%

Purification and Separation Techniques

Post-synthesis purification of ammonia-isopropyl systems requires specialized approaches due to azeotrope formation. The US2348683A patent introduces a water-assisted distillation method for separating di-isopropylamine from IPA .

Azeotropic Distillation with Water

Adding 10–20% water to IPA/amine mixtures alters volatility ratios, enabling separation via:

  • First Distillation : Remove di-isopropylamine-water azeotrope (b.p. 79°C) as overhead .

  • Second Distillation : Recover anhydrous IPA (82°C) from the residue .

This method achieves 98.5% amine recovery with <0.5% IPA loss, outperforming traditional extractive distillation .

Membrane-Based Purification

Recent advancements employ polymeric membranes (e.g., polyamide-imide) for:

  • Pervaporation : 90–95% ammonia rejection from IPA at 50–60°C .

  • Nanofiltration : Removal of metallic catalysts (Fe, Ni) to <1 ppm levels .

Chemical Reactions Analysis

Types of Reactions: Ammonia isopropylalcohol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, isopropyl alcohol can be oxidized to acetone using oxidizing agents such as chromic acid or by dehydrogenation over a heated copper catalyst . Ammonia can participate in acid-base reactions, forming ammonium salts when reacted with acids .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents like chromic acid for oxidation reactions and acids for forming ammonium salts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.

Major Products Formed: The major products formed from reactions involving this compound include acetone from the oxidation of isopropyl alcohol and various ammonium salts from reactions with acids. These products have significant industrial and commercial applications.

Scientific Research Applications

Ammonia isopropylalcohol has a wide range of applications in scientific research. In chemistry, it is used as a solvent and reagent in various reactions. In biology, it is employed in the preparation of biological samples and as a disinfectant. In medicine, it is used in the formulation of antiseptics and disinfectants due to its antimicrobial properties . In industry, it is utilized in cleaning products, as a refrigerant, and in the synthesis of other chemicals .

Mechanism of Action

The mechanism of action of ammonia isopropylalcohol involves its ability to disrupt the cell membranes of microorganisms, leading to their death. Isopropyl alcohol acts as a solvent, dissolving the lipid membranes of bacteria and viruses, while ammonia enhances its antimicrobial activity by increasing the pH, which is detrimental to microbial survival . This combination makes it an effective disinfectant and antiseptic.

Comparison with Similar Compounds

Chemical and Physical Properties

Dielectric Properties

Dielectric constants (ε) of ammonia, isopropyl alcohol, and related compounds are critical for applications in liquid sensing and material science:

Compound Dielectric Constant (ε) Reference
Ammonia 67
Isopropyl Alcohol 6
Polyethylene Glycol 300 9
Polyethylene Glycol 1500 2
Water 78

Ammonia exhibits a significantly higher dielectric constant than isopropyl alcohol, making it more polar and suitable for applications requiring high polarity, such as ion transport in sensors . In contrast, isopropyl alcohol’s lower ε aligns with its use as a solvent for nonpolar substances.

Structural and Nomenclative Differences

  • Isopropyl Alcohol (2-Propanol): A secondary alcohol with the formula (CH₃)₂CHOH. Synonyms include isopropanol and rubbing alcohol .
  • Ethanol (C₂H₅OH): A primary alcohol with distinct metabolic pathways and lower toxicity compared to isopropyl alcohol .
  • Methanol (CH₃OH): Highly toxic, metabolized to formaldehyde, causing severe acidosis .

Toxicity and Metabolic Pathways

Acute Toxicity Comparison

Compound LD₅₀ (Oral, Rat) Key Metabolites Clinical Effects Treatment
Isopropyl Alcohol 5,000 mg/kg Acetone CNS depression, hypotension, ketonuria Hemodialysis
Ethanol 7,060 mg/kg Acetaldehyde Inebriation, hypoglycemia Supportive care
Methanol 5,628 mg/kg Formic acid Blindness, metabolic acidosis Fomepizole, dialysis
Ethylene Glycol 4,700 mg/kg Oxalic acid Renal failure, CNS toxicity Ethanol, dialysis

Isopropyl alcohol’s toxicity is intermediate, with acetone accumulation prolonging CNS depression .

Metabolic Pathways

  • Isopropyl Alcohol : Converted to acetone via alcohol dehydrogenase, leading to prolonged CNS effects .
  • Ethanol: Metabolized to acetaldehyde and acetate, causing acute inebriation but less long-term toxicity .

Hazardous Interactions

  • Isopropyl Alcohol + Bleach : Produces chloroform gas, causing respiratory failure .
  • Ammonia + Alcohols: Safe in controlled industrial settings (e.g., nanoparticle synthesis) but hazardous in household mixtures due to volatile byproducts .

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing and purifying isopropyl alcohol, and how do they interact with ammonia in experimental systems?

  • Methodological Answer : Isopropyl alcohol (IPA) is typically synthesized via acid-catalyzed hydration of propene . Purification involves fractional distillation to achieve ≥99% purity, with gas chromatography (GC) or mid-infrared (MIR) spectroscopy for validation . When combined with ammonia, interactions depend on solvent polarity and reaction conditions (e.g., temperature, stoichiometry). For controlled studies, use inert atmospheres to prevent unwanted side reactions (e.g., oxidation) .

Q. How can researchers ensure accurate measurement of ammonia concentrations in solutions containing isopropyl alcohol?

  • Methodological Answer : Use ion-selective electrodes (ISEs) or colorimetric assays (e.g., Nessler’s reagent) for ammonia quantification. Calibrate instruments with freshly prepared standards to avoid interference from IPA’s hydroxyl group. For mixed systems, validate measurements via parallel techniques (e.g., GC-MS headspace analysis) .

Q. What are the critical safety protocols for handling ammonia and IPA in laboratory settings?

  • Methodological Answer : Store anhydrous ammonia in sealed containers under controlled pressure and temperature. Use fume hoods for reactions involving volatile ammonia gas. For IPA, ensure workspace ventilation to limit vapor inhalation. Emergency protocols should include neutralization kits for spills (e.g., dilute acetic acid for ammonia, absorbent materials for IPA) .

Q. What spectroscopic techniques are suitable for characterizing ammonia-IPA reaction intermediates?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) identifies hydrogen-bonding interactions between ammonia and IPA. Fourier-transform infrared (FTIR) spectroscopy detects shifts in O-H and N-H stretching frequencies. For transient species, use time-resolved UV-Vis spectroscopy .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for ammonia-catalyzed processes in IPA-based solvents?

  • Methodological Answer : Design a factorial experiment varying temperature (25–80°C), ammonia concentration (0.1–2.0 M), and solvent ratios. Monitor reaction progress via in-situ Raman spectroscopy. Use response surface methodology (RSM) to identify optimal parameters .

Q. What mechanisms explain contradictory data in ammonia-IPA reaction kinetics under varying pH conditions?

  • Methodological Answer : Conflicting kinetics may arise from competing pathways: (1) acid-base equilibria altering ammonia’s nucleophilicity and (2) solvent polarity effects on transition states. Use stopped-flow techniques with pH-jump experiments to isolate rate-determining steps. Validate with computational models (e.g., DFT simulations) .

Q. How should researchers address discrepancies in reported solubility limits of ammonia in IPA?

  • Methodological Answer : Discrepancies often stem from temperature fluctuations or impurities. Replicate studies using degassed IPA and high-purity ammonia gas. Measure solubility via gravimetric analysis after saturation under controlled conditions. Cross-validate with Henry’s law constants adjusted for IPA’s solvent activity .

Q. What strategies mitigate systematic errors in quantifying trace ammonia in IPA matrices?

  • Methodological Answer : Implement isotope dilution mass spectrometry (IDMS) using ¹⁵N-labeled ammonia as an internal standard. For non-mass spectrometric methods, use blank subtraction and spike-recovery tests (85–115% recovery range). Validate against certified reference materials (CRMs) .

Q. How do ammonia-IPA complexes influence catalytic activity in organic transformations?

  • Methodological Answer : Study coordination effects via X-ray crystallography or EXAFS for structural insights. Compare turnover frequencies (TOF) in IPA vs. non-alcoholic solvents. Use kinetic isotope effects (KIEs) to probe hydrogen-transfer mechanisms .

Q. What are the best practices for replicating historical ammonia-IPA studies with modern analytical tools?

  • Methodological Answer : Re-examine original protocols for unstated variables (e.g., ambient humidity, reagent purity). Modernize methods by replacing outdated techniques (e.g., titrations) with HPLC or NMR quantification. Publish detailed reproducibility checklists, including raw data and instrument calibration logs .

Q. Data Presentation and Validation

Parameter Technique Key Considerations References
Ammonia PurityGC-MS with TCD detectorAvoid column degradation from IPA vapors
IPA-Ammonia AdductsFTIR and DFT simulationsAccount for solvent background absorption
Reaction KineticsStopped-flow spectroscopyCalibrate mixing efficiency for fast reactions
Solubility LimitsGravimetric analysisUse anhydrous conditions to prevent hydrolysis

Properties

IUPAC Name

azane;propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O.H3N/c1-3(2)4;/h3-4H,1-2H3;1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQCTWHSWXCZHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O.N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

77.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79771-08-7
Record name 2-Propanol, reaction products with ammonia, distn. residues
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79771-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propanol, reaction products with ammonia, distn. residues
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079771087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanol, reaction products with ammonia, distn. residues
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Synthesis routes and methods

Procedure details

A solution of cyclopropanecarbaldehyde (4.6 ml, 0.061 mol), (3-amino-propyl)-carbamic acid benzyl ester hydrochloride (15 g, 0.061 mol) and triethylamine (8.5 ml, 0.061 mol) in methanol (244 ml) was stirred at room temperature overnight. Sodium borohydride (3.7 g, 0.098 mol) was added and the reaction mixture was stirred at room temperature for 4 h. Sodium hydroxide solution (1N) was added and the reaction was concentrated to remove methanol. The residue was extracted with ethyl acetate and the combined extracts were washed with brine. Drying and solvent evaporation gave an oil; flash chromatography (silica gel, chloroform saturated with ammonia-2-propanol, 99.5:0.5) gave [3-(cyclopropylmethyl-amino)-propyl]-carbamic acid benzyl ester; 1H NMR (CDCl3, 400 MHz) δ 7.35 (m, 5H), 5.60 (bs, 1H), 5.10 (s, 2H), 3.30 (q, 2H, J=6.1 Hz), 2.70 (t, 2H, J=6.5 Hz), 2.43 (d, 2H, J=6.8 Hz), 1.67 (m, 2H), 0.92 (m, 1H), 0.46 (m, 2H), 0.099 (q, 2H, J=4.9 Hz).
Quantity
4.6 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
8.5 mL
Type
reactant
Reaction Step One
Quantity
244 mL
Type
solvent
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

Ammonia isopropylalcohol
Ammonia isopropylalcohol
Ammonia isopropylalcohol
Ammonia isopropylalcohol
Ammonia isopropylalcohol
Ammonia isopropylalcohol

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